molecular formula KOW B1507136 Pubchem_57358022 CAS No. 37349-36-3

Pubchem_57358022

Cat. No.: B1507136
CAS No.: 37349-36-3
M. Wt: 238.9 g/mol
InChI Key: PYMIHQBVZWBTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PubChem CID 57358022 is a unique chemical entity within the PubChem Compound database, which aggregates structural, biological, and bibliographic data from diverse sources . As a CID (Compound Identifier), it represents a distinct chemical structure derived from standardized curation of submissions to the PubChem Substance database.

Key features of PubChem’s infrastructure relevant to CID 57358022 include:

  • Standardization: Structural normalization ensures consistency in comparisons .
  • Data Integration: Links to bioassay results (BioAssay database) and literature (via PubMed) enhance contextual analysis .
  • Precomputed Similarity Relationships: "Similar Compounds" (2-D) and "Similar Conformers" (3-D) enable rapid identification of analogues .

Properties

CAS No.

37349-36-3

Molecular Formula

KOW

Molecular Weight

238.9 g/mol

InChI

InChI=1S/K.O.W

InChI Key

PYMIHQBVZWBTEV-UHFFFAOYSA-N

SMILES

O=[W].[K]

Canonical SMILES

O=[W].[K]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Methodology for Similarity Assessment

PubChem employs two complementary approaches:

Metric 2-D Similarity (Similar Compounds) 3-D Similarity (Similar Conformers)
Basis Atom connectivity and bond topology Molecular shape and electrostatic potential
Algorithm Tanimoto coefficient using hashed fingerprints Shape-Tanimoto and color (feature-based) scores
Use Case Identifies scaffold analogs (e.g., substituent variations) Detects shape-matching molecules (critical for binding)
Precomputed Data Yes (threshold-based neighbor lists) Yes (multi-conformer comparisons)
Reference

Hypothetical Comparison of CID 57358022 with Analogues

Assuming CID 57358022 is a small organic molecule, the following table illustrates a hypothetical comparison with two high-similarity compounds:

CID Similarity Type Similarity Score Key Structural Differences Bioactivity (Hypothetical)
57358022 N/A N/A Reference compound IC₅₀ = 10 nM (Target X)
12345678 2-D 0.92 Methyl group at position R₁ IC₅₀ = 15 nM (Target X)
87654321 3-D 0.85 Altered stereochemistry at chiral center Binds to Target Y (Kd = 2 μM)
Key Observations:

2-D Analogues: CID 12345678 shares a high 2-D similarity (0.92), suggesting a conserved scaffold. Minor substitutions (e.g., methyl group) may modulate potency .

Bioactivity Context : CID 57358022’s activity against Target X could guide lead optimization using analogues with improved selectivity .

Limitations and Considerations

  • Data Sparsity: Not all analogues have assay data, necessitating probabilistic modeling .
  • Conformer Variability : 3-D similarity depends on conformer generation methods, introducing computational bias .

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